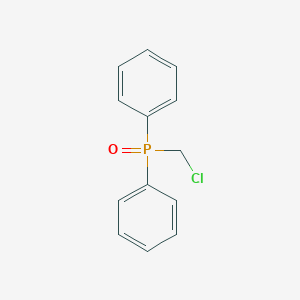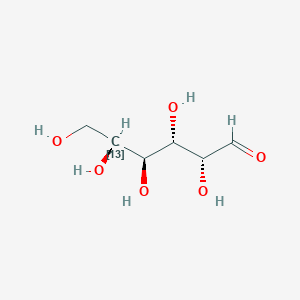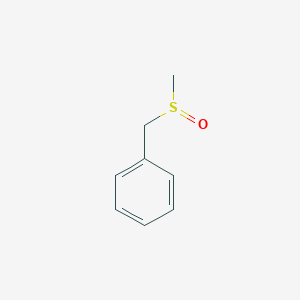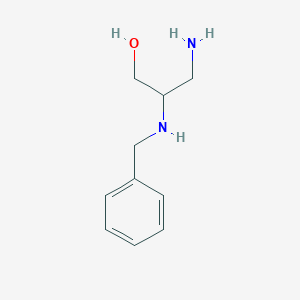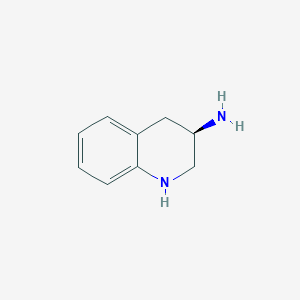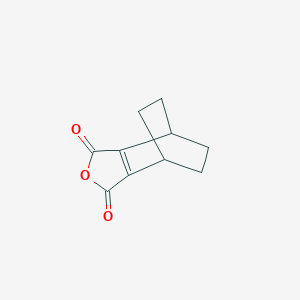
2-(4-Isothiocyanatophenoxy)ethyl tosylate
Overview
Description
2-(4-Isothiocyanatophenoxy)ethyl tosylate is a hetero-bifunctional linker used primarily for the quaternisation of pyridyl-nitrogen to introduce an amine or thiol reactive group. It serves as a synthetic building block for the preparation of fluorescent labels .
Mechanism of Action
Target of Action
2-(4-Isothiocyanatophenoxy)ethyl tosylate is a hetero-bifunctional linker . Its primary targets are pyridyl-nitrogen compounds . These compounds play a crucial role in various biochemical reactions, particularly in the formation of covalent bonds with amines or thiols .
Mode of Action
This compound operates by quaternizing pyridyl-nitrogen . This process involves the introduction of an amine or thiol reactive group . The reactive group can then form a covalent bond with the target molecule, altering its chemical structure and function .
Biochemical Pathways
Given its role as a linker for the quaternisation of pyridyl-nitrogen, it can be inferred that it may influence pathways involving pyridyl-nitrogen compounds .
Result of Action
The result of the action of this compound is the introduction of an amine or thiol reactive group to pyridyl-nitrogen compounds . This alteration can lead to changes in the molecular and cellular functions of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isothiocyanatophenoxy)ethyl tosylate involves the reaction of 2-(4-isothiocyanatophenoxy)ethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the product being purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to handle bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isothiocyanatophenoxy)ethyl tosylate undergoes several types of chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, acetonitrile
Conditions: Room temperature to mild heating
Major Products
Thiourea Derivatives: Formed from the reaction of the isothiocyanate group with amines.
Substituted Phenoxy Compounds: Formed from the substitution of the tosylate group.
Scientific Research Applications
2-(4-Isothiocyanatophenoxy)ethyl tosylate is widely used in scientific research, particularly in the following fields:
Chemistry: As a building block for the synthesis of complex molecules and fluorescent labels.
Biology: For the modification of biomolecules to study their functions and interactions.
Medicine: In the development of diagnostic tools and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Isothiocyanatophenoxy)ethyl p-toluenesulfonate
- 2-(4-Isothiocyanatophenoxy)ethyl methanesulfonate
Uniqueness
2-(4-Isothiocyanatophenoxy)ethyl tosylate is unique due to its combination of an isothiocyanate group and a tosylate group, which provides dual reactivity. This makes it particularly useful as a linker in the synthesis of complex molecules and fluorescent labels .
Properties
IUPAC Name |
2-(4-isothiocyanatophenoxy)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c1-13-2-8-16(9-3-13)23(18,19)21-11-10-20-15-6-4-14(5-7-15)17-12-22/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILJDLJORCAIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438732 | |
| Record name | 2-(4-Isothiocyanatophenoxy)ethyl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155863-33-5 | |
| Record name | Ethanol, 2-(4-isothiocyanatophenoxy)-, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155863-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Isothiocyanatophenoxy)ethyl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Isothiocyanatophenoxy)Ethyl Tosylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


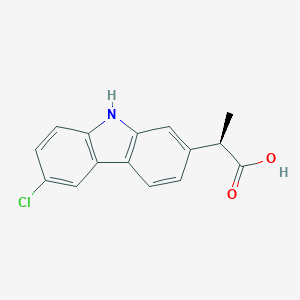
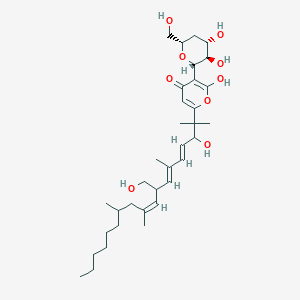
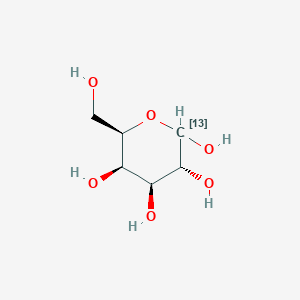
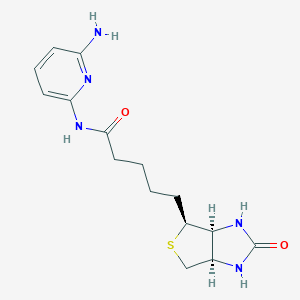
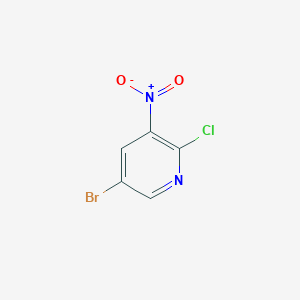
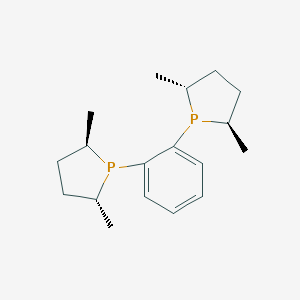
![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)
